![molecular formula C15H21ClN2O B2822664 3-(3,4-dihydroisoquinolin-2(1H)-yl)azepan-2-one hydrochloride CAS No. 2174102-71-5](/img/structure/B2822664.png)
3-(3,4-dihydroisoquinolin-2(1H)-yl)azepan-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dihydroisoquinolin-2(1H)-yl)azepan-2-one hydrochloride, also known as AZD-4901, is a novel compound that has gained attention in the field of scientific research for its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives and has shown promising results in preclinical studies.
Applications De Recherche Scientifique
Tetrahydroisoquinolines in Cancer Therapy
Tetrahydroisoquinolines have been identified as 'privileged scaffolds' in drug discovery, particularly in anticancer research. The FDA-approved drug trabectedin, for instance, is a milestone in anticancer drug discovery, highlighting the significance of THIQ derivatives in this field. This class of compounds has been studied for their role as anticancer antibiotics, with various THIQ derivatives synthesized for therapeutic activities against cancer. These findings suggest a promising avenue for the development of novel cancer therapies utilizing THIQ derivatives (Singh & Shah, 2017).
Antimalarial Applications
The compound and its related class have been implicated in the treatment of malaria through the actions of chloroquine and hydroxychloroquine, which are 4-aminoquinoline compounds. These drugs demonstrate the ability to reduce T-cell and B-cell hyperactivity as well as pro-inflammatory cytokine gene expression. Their application extends beyond malaria to include autoimmune disorders, showcasing the versatility of quinoline derivatives in treating infectious and autoimmune diseases (Taherian et al., 2013).
Central Nervous System Disorders
Research on tetrahydroisoquinoline derivatives has shown notable success in drug discovery for central nervous system (CNS) disorders. These derivatives are being developed as a novel class of drugs with unique mechanisms of action, demonstrating potential for treating various infectious diseases like HIV, tuberculosis, and neurodegenerative disorders. This highlights the compound's relevance in developing treatments for CNS conditions and potentially improving depressive symptoms and neuroprotective strategies (Singh & Shah, 2017).
Propriétés
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)azepan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c18-15-14(7-3-4-9-16-15)17-10-8-12-5-1-2-6-13(12)11-17;/h1-2,5-6,14H,3-4,7-11H2,(H,16,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXWNTYYVMNJGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N2CCC3=CC=CC=C3C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dihydroisoquinolin-2(1H)-yl)azepan-2-one hydrochloride |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.